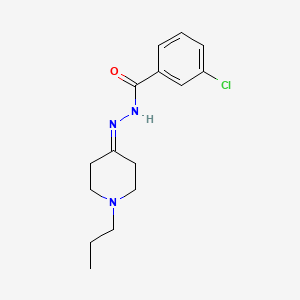
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanism of action. It is a sulfonamide derivative that has been found to have potent inhibitory effects on a variety of enzymes, including carbonic anhydrase and metalloproteases.
Mecanismo De Acción
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide exerts its inhibitory effects on carbonic anhydrase and metalloproteases by binding to the active site of these enzymes and blocking their catalytic activity. The sulfonamide group of this compound binds to the zinc ion in the active site of carbonic anhydrase, while the benzyl group of this compound interacts with the hydrophobic pocket of metalloproteases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound has been shown to reduce the production of aqueous humor in the eye, making it a potential treatment for glaucoma. Inhibition of metalloproteases by this compound has been shown to reduce the invasion and metastasis of cancer cells, making it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase and metalloproteases, making it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. However, this compound also has some limitations. It is a sulfonamide derivative, which means that it may have off-target effects on other enzymes that contain a similar active site. Additionally, this compound may have limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide. One potential direction is to study the effects of this compound on other enzymes that contain a similar active site to carbonic anhydrase and metalloproteases. Another potential direction is to develop more potent and selective inhibitors of carbonic anhydrase and metalloproteases based on the structure of this compound. Additionally, this compound may have potential applications in the treatment of other diseases, such as osteoporosis and Alzheimer's disease, which are also associated with the activity of carbonic anhydrase and metalloproteases.
Métodos De Síntesis
The synthesis of N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide is a multistep process that involves the reaction of benzylamine with 3,4-dimethylbenzoyl chloride to form N-benzyl-3,4-dimethylbenzamide. This intermediate is then reacted with methanesulfonyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide has been extensively used in scientific research due to its potent inhibitory effects on carbonic anhydrase and metalloproteases. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, while metalloproteases are enzymes that catalyze the cleavage of peptide bonds in proteins. This compound has been found to inhibit both of these enzymes, making it a valuable tool for studying their roles in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-benzyl-N-(3,4-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-9-10-16(11-14(13)2)17(20(3,18)19)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWYPIZAKVWKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5887004.png)
![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)


![4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5887019.png)


![dimethyl 5-[(2,4-dimethylbenzoyl)amino]isophthalate](/img/structure/B5887041.png)
![N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5887044.png)
![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B5887055.png)


